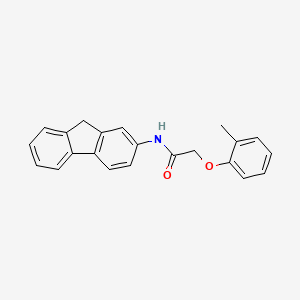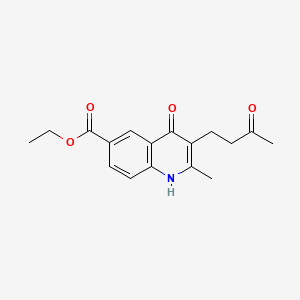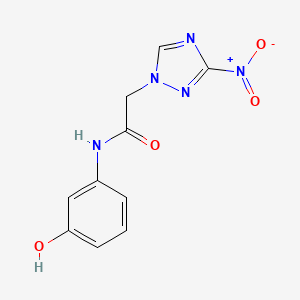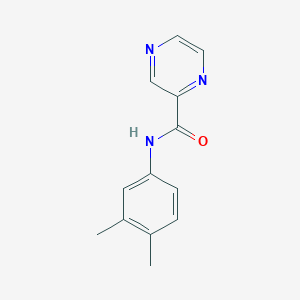
1-(3,4,5-trimethoxybenzyl)pyrrolidine
Übersicht
Beschreibung
1-(3,4,5-trimethoxybenzyl)pyrrolidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique mechanism of action and physiological effects. MPTP is a potent neurotoxin that has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Derivatives
The compound 1-(3,4,5-trimethoxybenzyl)pyrrolidine has been utilized in the synthesis of various derivatives. For example, the condensation of 3,4,5-trimethoxybenzyl chloride with amines like pyrrolidine leads to the production of corresponding trimethoxybenzyl derivatives. These derivatives have potential applications in central nervous system (CNS) activity studies (Abo-Sier et al., 1977).
Complex Formation with Metals
Compounds containing 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been used in the formation of metal complexes. For instance, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized. These complexes are notable for their catalytic properties, particularly in the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).
Biological and Chemical Studies
Antibacterial Agent Analysis
The antibacterial agent trimethoprim, which contains the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, has been studied extensively. Its immunosuppressive properties and interaction with bacterial enzymes have been a subject of research, providing insights into its mechanism of action and potential therapeutic uses (Ghilchik et al., 1970).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure of trimethoprim have been conducted to understand its interaction with biological receptors. Such research is crucial for the development of new drugs and understanding the binding mechanisms of existing drugs (Koetzle & Williams, 1976).
Cocrystal Formation
Research on the formation of cocrystals involving trimethoprim has been conducted. This is significant in the pharmaceutical industry for the development of drug formulations with improved properties (Ton & Egert, 2015).
Synthesis of Chiral Compounds
The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, which utilize the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, highlights its role in the production of compounds with potential pharmacological applications (Suto et al., 1992).
Anti-Tumor Agent Development
Derivatives of 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been investigated for their potential as anti-tumor agents. Certain derivatives have shown activity against human cancer cell lines, indicating their potential in cancer treatment (Jurd, 1996).
Eigenschaften
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-8-11(10-15-6-4-5-7-15)9-13(17-2)14(12)18-3/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYINRRBPCYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422909 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)

![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)





![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)